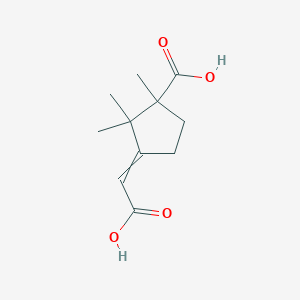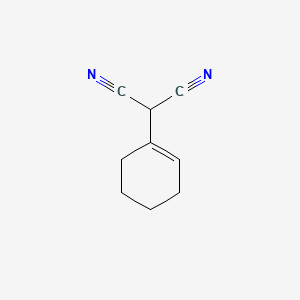
Cyclohex-1-en-1-ylpropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-1-en-1-ylpropanedinitrile is an organic compound characterized by a cyclohexene ring bonded to a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-1-en-1-ylpropanedinitrile typically involves the reaction of cyclohexene with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic addition of malononitrile to cyclohexene.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where cyclohexene and malononitrile are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclohexane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclohexane derivatives with reduced nitrile groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Cyclohexane-1,2-diol derivatives.
Reduction: Cyclohexane derivatives with primary amine groups.
Substitution: Cyclohexane derivatives with various functional groups replacing the nitrile groups.
Scientific Research Applications
Cyclohex-1-en-1-ylpropanedinitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohex-1-en-1-ylpropanedinitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohex-1-en-1-ylboronic Acid: Similar structure with a boronic acid group instead of nitrile groups.
Cyclohex-1-en-1-ylacetate: Contains an acetate group in place of the nitrile groups.
Cyclohex-1-en-1-ylmethylamine: Features an amine group instead of nitrile groups.
Uniqueness: Cyclohex-1-en-1-ylpropanedinitrile is unique due to its combination of a cyclohexene ring with two nitrile groups, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of nitrile groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
371913-55-2 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)propanedinitrile |
InChI |
InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h4,9H,1-3,5H2 |
InChI Key |
ILLRTLMWSFTJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


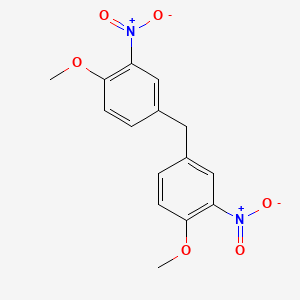
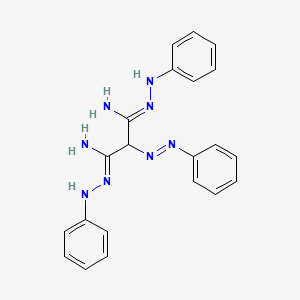
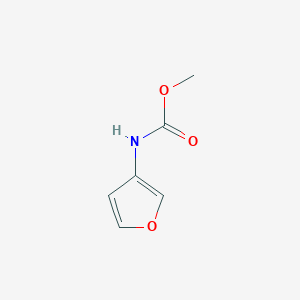

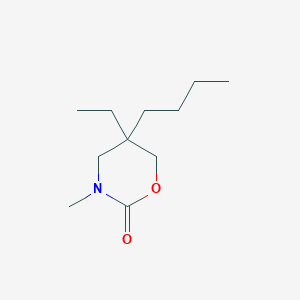

![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
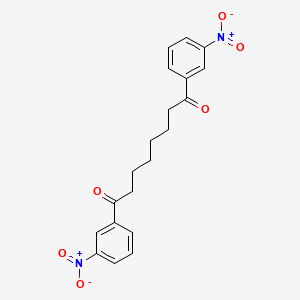
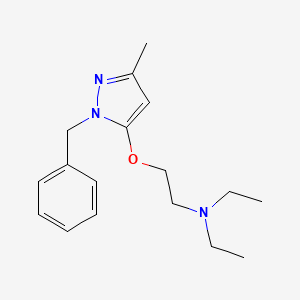
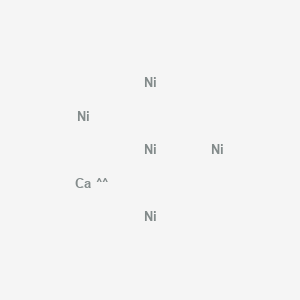

![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
